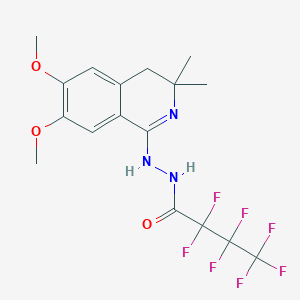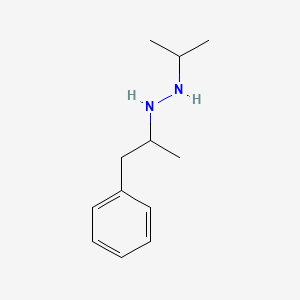![molecular formula C8H20N2O5 B14170466 2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol CAS No. 72906-08-2](/img/structure/B14170466.png)
2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol, also known as N,N-bis(2-hydroxyethyl)glycine, is a zwitterionic biological buffer frequently used in biochemistry and molecular biology. It is commonly referred to as Bicine in scientific literature. This compound is known for its ability to maintain enzyme activity and is widely used in electrophoresis and other chromatographic methods .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol typically involves the reaction of glycine with diethanolamine under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization[2][2].
Industrial Production Methods
On an industrial scale, the production of this compound involves the same basic reaction but is optimized for higher yields and purity. The process includes the use of catalysts and controlled temperature and pressure conditions to ensure efficient conversion and minimal by-products[2][2].
Analyse Chemischer Reaktionen
Types of Reactions
2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces simpler amines.
Substitution: Produces substituted amines and alcohols.
Wissenschaftliche Forschungsanwendungen
2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol is widely used in various scientific research fields:
Chemistry: Used as a buffer in various chemical reactions and analytical techniques.
Biology: Maintains enzyme activity in biochemical assays and electrophoresis.
Medicine: Used in the formulation of pharmaceuticals and diagnostic reagents.
Industry: Employed in the production of detergents, emulsifiers, and stabilizers.
Wirkmechanismus
The compound exerts its effects primarily through its buffering capacity. It maintains a stable pH environment, which is crucial for enzyme activity and stability. The hydroxyl and amino groups interact with hydrogen ions, thereby regulating the pH of the solution .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-bis(2-hydroxyethyl)ethylenediamine
- Triethanolamine
- N,N-bis(2-hydroxyethyl)aminoethanesulfonic acid
Uniqueness
Compared to similar compounds, 2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol offers a unique combination of buffering capacity and biocompatibility. Its zwitterionic nature allows it to maintain enzyme activity more effectively than other buffers .
Eigenschaften
CAS-Nummer |
72906-08-2 |
|---|---|
Molekularformel |
C8H20N2O5 |
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
2-aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C6H15NO3.C2H5NO2/c8-4-1-7(2-5-9)3-6-10;3-1-2(4)5/h8-10H,1-6H2;1,3H2,(H,4,5) |
InChI-Schlüssel |
XAEBXRXAOJUGOF-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)N(CCO)CCO.C(C(=O)O)N |
Verwandte CAS-Nummern |
72906-06-0 104912-84-7 97766-41-1 72906-05-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-{1-(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}-N-(4-methylbenzyl)acetamide](/img/structure/B14170384.png)




![5-((3'-(6-Fluoroindolin-1-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide](/img/structure/B14170421.png)




![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170457.png)
![(3E)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-1H-indol-2-one](/img/structure/B14170458.png)


